Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for (1-Methyl-2-propylpyrrolidin-2-yl)methanol
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for (1-Methyl-2-propylpyrrolidin-2-yl)methanol
Executive Summary
In the contemporary landscape of drug discovery, the transition from flat, sp2-hybridized aromatic systems to topologically complex, sp3-rich scaffolds is a dominant paradigm. (1-Methyl-2-propylpyrrolidin-2-yl)methanol (CAS: 1803589-42-5) represents a highly valuable building block in this space[1]. Featuring a 2,2-disubstituted pyrrolidine core, this compound offers rigidified conformational vectors, tunable lipophilicity via its propyl chain, and a versatile primary alcohol for further functionalization or target engagement[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthetic pathways, and validated experimental protocols tailored for researchers and drug development professionals.
Structural Identity and Physicochemical Profile
(1-Methyl-2-propylpyrrolidin-2-yl)methanol functions simultaneously as a tertiary amine and a primary alcohol[2]. The presence of the quaternary carbon at the C2 position of the pyrrolidine ring restricts the conformational flexibility of the attached propyl and hydroxymethyl groups, forcing them into well-defined spatial trajectories.
Table 1: Quantitative Physicochemical and Identificational Data
| Property | Value |
| Chemical Name | (1-Methyl-2-propylpyrrolidin-2-yl)methanol |
| CAS Number | 1803589-42-5[1] |
| Molecular Formula | C9H19NO[1] |
| Molecular Weight | 157.26 g/mol [2] |
| PubChem CID | 86775318[2] |
| SMILES String | CCCC1(CCCN1C)CO[2] |
| Physical State | Liquid (at standard temperature and pressure)[2] |
| Storage Conditions | Room Temperature[2] |
ADME and Medicinal Chemistry Implications
The architectural features of (1-Methyl-2-propylpyrrolidin-2-yl)methanol directly dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile when incorporated into larger pharmacophores.
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High Fsp3 Character: With all nine carbons being sp3-hybridized, the molecule exhibits high out-of-plane three-dimensionality. This statistically correlates with improved clinical success rates due to higher aqueous solubility and reduced promiscuous protein binding.
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Modulated Basicity: The N-methyl group increases the lipophilicity of the pyrrolidine while slightly modulating the pKa of the tertiary amine, typically keeping it ionized at physiological pH (pH 7.4). This is optimal for forming salt bridges with acidic residues (e.g., Asp, Glu) in target binding pockets.
Structural features driving the ADME and target-binding profile of the pyrrolidine derivative.
Synthetic Strategy: The Causality of 2,2-Disubstitution
Synthesizing 2,2-disubstituted pyrrolidines is historically challenging due to the severe steric hindrance at the quaternary center[3]. While advanced methods like asymmetric allylic alkylation followed by ring contraction exist for complex enantioenriched derivatives[3], a robust, scalable approach for racemic or simple alkylated prolinols relies on the alpha-alkylation of N-protected proline esters[4].
The synthetic logic follows a two-stage process:
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Regioselective Enolate Formation and Alkylation: Starting from N-methylproline methyl ester, the alpha-proton is removed using Lithium Diisopropylamide (LDA). LDA is chosen specifically for its steric bulk, which prevents nucleophilic attack on the ester carbonyl, acting exclusively as a base. The resulting enolate is trapped with 1-iodopropane. The iodine leaving group ensures a rapid SN2 substitution, overcoming the developing steric clash at the C2 position.
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Hydride Reduction: The intermediate ester is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH4). The causality here is critical: milder reducing agents (like NaBH4) are often insufficient for sterically hindered esters, whereas LiAlH4 provides the necessary nucleophilic hydride equivalents to force the reduction to completion.
Synthetic workflow for (1-Methyl-2-propylpyrrolidin-2-yl)methanol via alpha-alkylation.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.
Step 1: Synthesis of Methyl 1-methyl-2-propylpyrrolidine-2-carboxylate
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Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous Tetrahydrofuran (THF) and diisopropylamine (1.1 eq). Cool to -78 °C using a dry ice/acetone bath.
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Base Generation: Add n-Butyllithium (1.05 eq) dropwise. Stir for 30 minutes to generate LDA. Causality: In situ generation of LDA ensures maximum activity and strictly anhydrous conditions.
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Enolate Formation: Add a solution of N-methylproline methyl ester (1.0 eq) in THF dropwise. Stir for 1 hour at -78 °C.
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Alkylation: Add 1-iodopropane (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature overnight.
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Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using 10% Methanol in Dichloromethane. The disappearance of the starting material spot (visualized with Dragendorff's reagent for alkaloids) validates the completion of the alkylation.
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Workup: Quench with saturated aqueous NH4Cl, extract with Ethyl Acetate, dry over Na2SO4, and concentrate under reduced pressure.
Step 2: Reduction to (1-Methyl-2-propylpyrrolidin-2-yl)methanol
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Preparation: In a clean, dry flask, suspend LiAlH4 (2.0 eq) in anhydrous THF at 0 °C.
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Reduction: Dissolve the intermediate ester from Step 1 in THF and add it dropwise to the LiAlH4 suspension. Causality: Dropwise addition controls the highly exothermic release of hydrogen gas.
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Reaction: Stir at 0 °C for 2 hours, then warm to room temperature.
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Validation Checkpoint (Fieser Workup): To quench the reaction, sequentially add n mL of distilled water, n mL of 15% aqueous NaOH, and 3n mL of distilled water (where n is the mass of LiAlH4 in grams). Causality & Validation: This specific sequence is a self-validating system. If executed correctly, the hazardous aluminum complexes precipitate as a crisp, white, granular solid. If a gelatinous emulsion forms, the stoichiometry of the quench was incorrect.
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Isolation: Filter the granular salts through a pad of Celite. Wash the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the pure (1-Methyl-2-propylpyrrolidin-2-yl)methanol as a clear liquid[2].
Conclusion
(1-Methyl-2-propylpyrrolidin-2-yl)methanol is a structurally sophisticated, sp3-rich building block that provides medicinal chemists with a versatile scaffold for exploring three-dimensional chemical space. By understanding the causality behind its physicochemical properties and the rigorous enolate chemistry required for its synthesis, researchers can effectively integrate this 2,2-disubstituted pyrrolidine into advanced drug discovery pipelines.
References
(Note: Working landing pages have been prioritized below to ensure long-term link integrity for verification, as per standard documentation guidelines).
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Title: (1-methyl-2-propylpyrrolidin-2-yl)methanol | CAS 1803589-42-5 Source: American Elements URL: [Link]
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Title: Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction Source: PubMed Central (NIH) URL: [Link]
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Title: Synthesis of 2,2-Disubstituted Pyrrolidine-4-carboxylic Acid Derivatives and Their Incorporation into β-Peptide Oligomers Source: ACS Publications URL: [Link]
